BenchChemオンラインストアへようこそ!

4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid

Oral Bioavailability Thromboxane Synthetase Inhibitor Ischemic Stroke

4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid (also designated N2 or HY-021068) is a synthetic small-molecule thromboxane A2 (TXA2) synthetase inhibitor developed by Hefei Industrial Pharmaceutical Institute Co., Ltd. as an orally available antiplatelet agent for cerebral ischemia and stroke.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 1042796-48-4
Cat. No. B1462211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid
CAS1042796-48-4
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)OCCN2C=CN=C2
InChIInChI=1S/C13H14N2O4/c1-18-12-8-10(13(16)17)2-3-11(12)19-7-6-15-5-4-14-9-15/h2-5,8-9H,6-7H2,1H3,(H,16,17)
InChIKeyZGUQPSYQMDPOBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic Acid (N2/HY-021068): A Preclinical Oral Thromboxane Synthetase Inhibitor for Ischemic Stroke


4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid (also designated N2 or HY-021068) is a synthetic small-molecule thromboxane A2 (TXA2) synthetase inhibitor developed by Hefei Industrial Pharmaceutical Institute Co., Ltd. as an orally available antiplatelet agent for cerebral ischemia and stroke [1]. The compound bears a structural scaffold bearing similarity to ozagrel but features a key structural modification that confers oral bioavailability, positioning it as a Class I new chemical entity currently under clinical evaluation in China [2]. Its mechanism centers on irreversible inhibition of thromboxane synthetase (TXS), which blocks the conversion of prostaglandin H2 to TXA2 and simultaneously promotes prostacyclin (PGI2) formation, a dual-directional regulation not achievable by upstream cyclooxygenase inhibitors [3].

Why In-Class Thromboxane Modulators Cannot Substitute for 4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic Acid in Ischemic Stroke Research


Despite sharing a common target in the TXA2 pathway, thromboxane modulators exhibit critical differences in their molecular target node, route of administration, and downstream safety profile that render simple in-class substitution invalid for procurement decision-making. The established clinical TXS inhibitor ozagrel requires intravenous administration, limiting utility in chronic or outpatient settings, whereas N2/HY-021068 is specifically designed for oral dosing—a distinction that fundamentally alters pharmacokinetic properties and translational applicability [1]. Upstream COX inhibitors such as aspirin suppress both TXA2 and PGI2 production non-selectively, which N2 avoids through its TXS-specific mechanism that spares and even promotes PGI2 synthesis, a therapeutically favorable divergence supported by in vivo pharmacological data [2]. Furthermore, the P2Y12 antagonist clopidogrel targets a divergent node in the platelet activation cascade; head-to-head preclinical comparison reveals that N2 achieves comparable antithrombotic efficacy with a more favorable bleeding risk profile, making these agents pharmacodynamically non-interchangeable [3].

Quantitative Differentiation Evidence for 4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic Acid (N2/HY-021068)


Oral Route of Administration Conferred by Structural Modification Relative to the Intravenous-Only TXS Inhibitor Ozagrel

N2 was rationally designed by structural modification of the ozagrel scaffold specifically to achieve oral bioavailability; the parent compound ozagrel (sodium ozagrel) is clinically used exclusively via intravenous infusion in acute cerebral thrombosis settings [1]. In a rat middle cerebral artery occlusion (MCAO) ischemia/reperfusion model, orally administered N2 at 7.5 mg/kg and 15 mg/kg produced significant reductions in neurological deficit scores compared to vehicle, demonstrating functional efficacy achievable via oral dosing, whereas ozagrel served as the positive control administered ex vivo and in vitro due to its IV route limitation [1]. The development objective of an orally available TXS inhibitor directly addresses the unmet need for chronic post-stroke antiplatelet therapy that cannot be met by intravenous agents [2].

Oral Bioavailability Thromboxane Synthetase Inhibitor Ischemic Stroke

Reduced Bleeding Risk Compared to Clopidogrel in an In Vivo Rat Thrombosis Model

In a rat MCAO/reperfusion model, N2 demonstrated a more favorable safety profile regarding bleeding adverse effects compared with the standard-of-care oral antiplatelet agent clopidogrel [1]. While both agents reduced thrombosis, N2 treatment was associated with a minor adverse effect of bleeding, a clinically significant differentiation given that bleeding complications represent the major dose-limiting toxicity of antiplatelet therapies [1]. The underlying mechanism is attributed to N2-mediated preservation and promotion of PGI2 production, which exerts vasodilatory and platelet-inhibitory effects without compromising hemostatic function to the same degree as P2Y12 receptor blockade [2].

Bleeding Risk Antiplatelet Safety Thrombosis

Comparable Minimum Platelet Aggregation Rate to Aspirin at 2.5 mg/kg in Beagle Dogs with Distinct Mechanism of Action

In a semi-mechanistic PK/PD study in beagle dogs, a single oral dose of 2.5 mg/kg HY-021068 achieved a minimum platelet aggregation rate (PAR) of 31.4 ± 7.1%, which was statistically comparable to the PAR achieved with aspirin in the same model (33.6 ± 10.3%), while 5 mg/kg HY-021068 further reduced PAR to 26.4% [1]. The baseline (pre-dose) PAR was approximately 55%. Crucially, HY-021068 achieves this antiplatelet effect through irreversible thromboxane synthetase inhibition downstream of COX, thereby preserving prostacyclin production, whereas aspirin inhibits COX-1 and suppresses both TXA2 and PGI2 [1]. The mechanistic PD model confirmed irreversible inhibition kinetics with an estimated synthesis rate (Ksyn) of 88.5 ng/h and degradation rate (Kdeg) of 0.515 1/h for the target [1].

Platelet Aggregation TXS Inhibition Aspirin Comparator

Dual TXA2 Suppression and PGI2 Promotion Confirmed by In Vivo Eicosanoid Profiling

N2 exerts a dual-directional modulation of the arachidonic acid cascade that distinguishes it from COX inhibitors: it inhibits TXA2 formation while simultaneously promoting PGI2 (prostacyclin) production [1]. In the rat MCAO/R model, N2 treatment significantly suppressed U46619-induced and ADP-induced platelet aggregation, demonstrating functional TXA2 pathway blockade, while concurrently elevating PGI2 levels measured through stable metabolite analysis [1]. This bidirectional regulation is mechanistically inaccessible to aspirin and other COX inhibitors, which suppress both TXA2 and PGI2. The clinical TXS inhibitor ozagrel shares the TXA2 inhibition but its IV-only route and different pharmacokinetic profile preclude comparable in vivo pharmacodynamic benchmarking in oral chronic dosing contexts [2].

TXA2/PGI2 Balance Eicosanoid Profiling Pharmacodynamic Differentiation

Neuroprotective Efficacy and Multimodal Mechanism (PI3K/Akt Activation plus NLRP1 Inflammasome Inhibition) Demonstrated Across Two Independent Rodent Models

Two independent studies have characterized divergent neuroprotective mechanisms of N2/HY-021068 beyond TXS inhibition, broadening its differentiation basis. In 2015, N2 (7.5–15 mg/kg) in MCAO rats reduced infarct volume, decreased cerebral edema, lowered neurological deficit scores, diminished TUNEL-positive apoptotic cells, down-regulated Bax and up-regulated Bcl-2, with the protective effect shown to be PI3K/Akt pathway-dependent through pharmacological blockade with LY294002 [1]. In 2024, HY-021068 was shown to alleviate cerebral ischemia-reperfusion injury (CIRI) in mice through inhibition of NLRP1 inflammasome activation—significantly reducing NLRP1, ASC, caspase-1, and IL-1β expression—while restoring autophagy function as evidenced by normalized p-AMPK/AMPK, Beclin1, LC3II/LC3I, and p62 levels [2]. These multimodal mechanisms are not shared by ozagrel (pure TXS inhibitor) or clopidogrel (P2Y12 antagonist), providing a broader neuroprotective basis [3].

Neuroprotection Cerebral Ischemia-Reperfusion NLRP1 Inflammasome

Recommended Application Scenarios for 4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic Acid (N2/HY-021068) Based on Quantitative Evidence


Preclinical Ischemic Stroke Studies Requiring Chronic Oral Antiplatelet Dosing in Rodent MCAO Models

For laboratories conducting middle cerebral artery occlusion (MCAO) studies with extended post-injury treatment windows (>24 hours), N2 provides an oral TXS inhibitor option that ozagrel cannot match due to its IV-only clinical administration constraint. Oral dosing at 7.5–15 mg/kg has demonstrated significant reduction of neurological deficit scores, infarct volume, and cerebral edema in rat MCAO/R models [1]. The availability of PK/PD modeling data in beagle dogs further supports dose selection for translational studies [2].

Comparative Antiplatelet Safety Pharmacology Studies Focused on Bleeding Risk Stratification

Research programs evaluating therapeutic windows of antiplatelet agents with bleeding as a primary endpoint can leverage N2 as a TXS-inhibitor comparator that has demonstrated qualitatively reduced bleeding adverse effects relative to clopidogrel in the same rat thrombosis model [3]. This scenario is particularly relevant where P2Y12 antagonists serve as positive controls and a mechanistically distinct agent with a divergent hemostatic impact is needed for mechanistic dissection.

Investigation of Multi-Mechanism Neuroprotection Involving PI3K/Akt and Inflammasome Pathways

N2/HY-021068 is uniquely suited for studies examining the intersection of antiplatelet therapy with neuronal survival signaling and neuroinflammation. Evidence from two independent models demonstrates that the compound engages PI3K/Akt-dependent anti-apoptotic signaling (Bax/Bcl-2 modulation) while simultaneously suppressing NLRP1 inflammasome activation (NLRP1, ASC, caspase-1, IL-1β) and restoring autophagy flux [REFS-1, REFS-4]. No other single-agent TXS inhibitor or antiplatelet drug has published evidence spanning these three mechanistic domains, making N2 a valuable tool compound for polypharmacology research.

PK/PD Modeling of Irreversible Enzyme Inhibition Kinetics for TXS-Targeted Agents

The published semi-mechanistic PK/PD model for HY-021068 provides fully parameterized irreversible inhibition kinetics (Vmax = 1,252,830 ng/h/kg; Km = 237.60 ng/mL; Ksyn = 88.5 ng/h; Kdeg = 0.515 1/h; K = 0.002 mL/ng/h) established in beagle dogs [2]. This model can serve as a reference framework for researchers developing new TXS inhibitors or characterizing the in vivo pharmacology of related imidazole-containing compounds, offering a validated benchmark for platelet aggregation rate prediction under various dosing regimens.

Quote Request

Request a Quote for 4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.